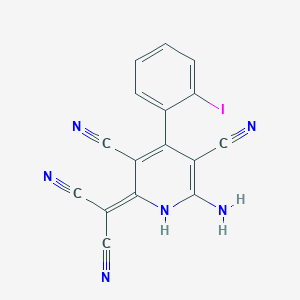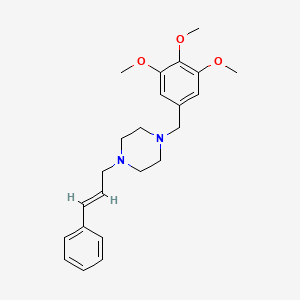![molecular formula C20H25N3O2S B6101524 N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide](/img/structure/B6101524.png)
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promise as a potential therapeutic agent for the treatment of B-cell malignancies such as chronic lymphocytic leukemia and non-Hodgkin's lymphoma.
Mechanism of Action
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide selectively binds to the active site of BTK and inhibits its activity. BTK is a key enzyme involved in the B-cell receptor signaling pathway, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK activity, this compound blocks downstream signaling pathways and ultimately leads to decreased survival and proliferation of B-cells.
Biochemical and Physiological Effects
This compound has been shown to effectively inhibit BTK activity in both in vitro and in vivo models. This inhibition leads to decreased survival and proliferation of B-cells, which is a key hallmark of B-cell malignancies. This compound has also been shown to have minimal off-target effects, suggesting that it may be a safe and effective therapeutic agent for the treatment of B-cell malignancies.
Advantages and Limitations for Lab Experiments
One advantage of N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide is its selectivity for BTK, which reduces the likelihood of off-target effects. Additionally, this compound has shown promise in preclinical models of B-cell malignancies, suggesting that it may be an effective therapeutic agent. However, one limitation of this compound is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide. One area of interest is the potential use of this compound in combination with other therapeutic agents for the treatment of B-cell malignancies. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research on the mechanism of action of this compound may provide insights into the development of new therapeutic agents for the treatment of B-cell malignancies.
Synthesis Methods
The synthesis of N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide involves several steps, including the coupling of 3-pyridinylmethanol with 3-(bromomethyl)thiophene to form the intermediate 3-(3-pyridinylmethyl)thiophene. This intermediate is then reacted with 1-(3-bromoacetyl)-4-piperidinone to produce the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-(3-pyridinylmethyl)-3-[1-(3-thienylacetyl)-4-piperidinyl]propanamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that this compound inhibits BTK activity and downstream signaling pathways, leading to decreased survival and proliferation of B-cells. In vivo studies using mouse models of chronic lymphocytic leukemia and non-Hodgkin's lymphoma have demonstrated that this compound can effectively reduce tumor growth and prolong survival.
properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-3-[1-(2-thiophen-3-ylacetyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c24-19(22-14-18-2-1-8-21-13-18)4-3-16-5-9-23(10-6-16)20(25)12-17-7-11-26-15-17/h1-2,7-8,11,13,15-16H,3-6,9-10,12,14H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTSUILGJCQZOQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCC(=O)NCC2=CN=CC=C2)C(=O)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-butyl-N-methyl-3-({[1-methyl-2-(3-pyridinyl)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B6101451.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B6101455.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(2,3-dihydro-1H-inden-1-yl)-1H-pyrazole-3-carboxamide](/img/structure/B6101456.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-(4-methylbenzyl)ethanamine](/img/structure/B6101470.png)
![5-[(4-methoxyphenoxy)methyl]-3-(4-nitrobenzyl)-1,2,4-oxadiazole](/img/structure/B6101478.png)
![2-(1-{[2-(ethylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)-1H-benzimidazole](/img/structure/B6101488.png)

![4-{[6-(3-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-3-ethyl-2-piperazinone](/img/structure/B6101496.png)
![5-(1-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6101508.png)
![3-(4-fluorophenyl)-2,5-dimethyl-7-(4-phenyl-1-piperazinyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6101513.png)
![{[1-({1-[5-(3-methylphenyl)-2-furoyl]-3-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methyl}amine trifluoroacetate](/img/structure/B6101518.png)
![5-(4-fluorophenyl)-3-[4-(2-phenoxyethyl)-1-piperazinyl]-1,2,4-triazine](/img/structure/B6101527.png)
![3-[2-hydroxy-2-(1-methyl-1H-imidazol-2-yl)ethyl]-8-methylquinazolin-4(3H)-one](/img/structure/B6101535.png)
